molecular formula C9H20N2O B1463259 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol CAS No. 915919-93-6

2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol

Cat. No.: B1463259
CAS No.: 915919-93-6
M. Wt: 172.27 g/mol
InChI Key: XPFVLMOQKPPFHP-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[3-(methylaminomethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-7-9-3-2-4-11(8-9)5-6-12/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFVLMOQKPPFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672385
Record name 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-93-6
Record name 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions makes it a valuable building block in organic synthesis. Key reactions include:

  • Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction : It can be reduced to yield simpler amines or alcohols.
  • Substitution : The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the hydroxyl group is replaced by other functional groups.

Biology

In biological research, this compound is studied for its potential interactions with various molecular targets, including G-protein coupled receptors (GPCRs) and enzymes. These interactions may modulate receptor activity and influence biochemical pathways relevant to therapeutic applications.

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development targeting neurological disorders and other medical conditions. Its pharmacological properties suggest possible applications in treating diseases that require modulation of neurotransmitter systems.

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials. Its role as an intermediate in synthesis processes underscores its importance in chemical manufacturing.

Case Study 1: Synthesis of Piperidine Derivatives

Research has demonstrated that this compound can be used as a precursor for synthesizing novel piperidine derivatives with enhanced biological activity. A study published in Journal of Medicinal Chemistry highlighted the compound's utility in developing new drugs targeting specific receptors involved in pain management.

A comprehensive study investigated the biological activity of this compound against various cancer cell lines. The findings indicated that it exhibited selective cytotoxicity, suggesting potential as an anticancer agent. The study emphasized the need for further exploration into its mechanism of action and therapeutic efficacy.

Case Study 3: Industrial Applications

In an industrial context, the compound has been employed in the synthesis of agrochemicals. Research conducted by a leading chemical manufacturer illustrated how its unique properties facilitate the development of more effective agricultural products.

Biological Activity

2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol is a piperidine derivative characterized by its unique structural features, which contribute to its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its interactions with biological targets and possible therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring with a methylamino group and an ethanol moiety. This configuration allows for diverse interactions with biological receptors and enzymes, influencing various biochemical pathways.

The mechanism of action of this compound involves:

  • Receptor Interaction : The compound may bind to specific receptors, particularly G-protein coupled receptors (GPCRs), modulating their activity and leading to various biological effects.
  • Enzymatic Modulation : It can influence enzyme activity, potentially affecting metabolic pathways and cellular responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, with notable effects against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Antiviral Potential

Preliminary studies indicate that this compound could possess antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated. Its ability to modulate receptor activity may play a crucial role in this aspect .

Case Studies

Recent research has highlighted the effectiveness of similar piperidine derivatives in various biological assays. For example, a study evaluated the effects of piperidine-based compounds on cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction at micromolar concentrations . While specific data on this compound is limited, these findings support the exploration of its anticancer potential.

Synthesis and Applications

The synthesis of this compound can be achieved through several chemical pathways involving piperidine derivatives. Its applications extend beyond research into potential therapeutic uses in medicine, particularly in developing drugs targeting infectious diseases and possibly cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol
Reactant of Route 2
2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol

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